4,4',4'',4'''-(Oxydimethylidyne)tetrakis(N,N-dimethylaniline)
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Overview
Description
4,4’,4’‘,4’‘’-(Oxydimethylidyne)tetrakis(N,N-dimethylaniline) is a complex organic compound known for its unique structure and properties It is characterized by the presence of four N,N-dimethylaniline groups connected through an oxydimethylidyne core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’‘,4’‘’-(Oxydimethylidyne)tetrakis(N,N-dimethylaniline) typically involves the reaction of N,N-dimethylaniline with a suitable oxydimethylidyne precursor. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like Lewis acids to facilitate the formation of the desired product. The reaction is usually carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 4,4’,4’‘,4’‘’-(Oxydimethylidyne)tetrakis(N,N-dimethylaniline) may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the efficient production of the compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
4,4’,4’‘,4’‘’-(Oxydimethylidyne)tetrakis(N,N-dimethylaniline) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where one or more of the N,N-dimethylaniline groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of 4,4’,4’‘,4’‘’-(Oxydimethylidyne)tetrakis(N,N-dimethylaniline) include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
4,4’,4’‘,4’‘’-(Oxydimethylidyne)tetrakis(N,N-dimethylaniline) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4,4’,4’‘,4’‘’-(Oxydimethylidyne)tetrakis(N,N-dimethylaniline) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4,4’,4’‘,4’‘’-(Methylenedimethylidyne)tetrakis(N,N-dimethylaniline)
- 4,4’,4’‘,4’‘’-(Ethylidenedimethylidyne)tetrakis(N,N-dimethylaniline)
Uniqueness
4,4’,4’‘,4’‘’-(Oxydimethylidyne)tetrakis(N,N-dimethylaniline) is unique due to its oxydimethylidyne core, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Properties
CAS No. |
85443-46-5 |
---|---|
Molecular Formula |
C34H42N4O |
Molecular Weight |
522.7 g/mol |
IUPAC Name |
4-[bis[4-(dimethylamino)phenyl]methoxy-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C34H42N4O/c1-35(2)29-17-9-25(10-18-29)33(26-11-19-30(20-12-26)36(3)4)39-34(27-13-21-31(22-14-27)37(5)6)28-15-23-32(24-16-28)38(7)8/h9-24,33-34H,1-8H3 |
InChI Key |
JLPYHQCTDWGUAS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)OC(C3=CC=C(C=C3)N(C)C)C4=CC=C(C=C4)N(C)C |
Origin of Product |
United States |
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